N-(benzo[d]thiazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-16-10(4-5-14-16)12(17)15-8-2-3-11-9(6-8)13-7-18-11/h2-7H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMMLYHZFQBOGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC3=C(C=C2)SC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the condensation of 2-aminobenzothiazole with 1-methyl-1H-pyrazole-5-carboxylic acid. This reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound's solubility and biological interactions.
The hydrolysis mechanism involves nucleophilic attack on the carbonyl carbon, with the benzo[d]thiazole ring stabilizing intermediates through resonance . Similar pyrazole carboxamides exhibit comparable hydrolysis kinetics, with electron-withdrawing substituents accelerating the reaction .
Nucleophilic Substitution on the Thiazole Ring
The benzo[d]thiazole moiety participates in electrophilic aromatic substitution (EAS) reactions at the 2- and 4-positions due to electron-deficient nature.
The pyrazole ring's electron-donating methyl group directs substitution to the thiazole ring. Halogenation products are intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Cyclocondensation Reactions
The compound serves as a precursor in heterocyclic synthesis. Its carbothioamide derivative undergoes cyclocondensation with α-haloketones to form thiazole hybrids.
| Substrate | Reagent | Product | Application | Yield | Reference |
|---|---|---|---|---|---|
| Carbothioamide derivative | Phenacyl bromide, EtOH | 4-Aryl-thiazole-pyrazole conjugate | Antimicrobial agents | 73% |
This reaction proceeds via nucleophilic attack of the thiol group on the phenacyl bromide, followed by cyclization. The resulting thiazole-pyrazole hybrids exhibit enhanced antimicrobial activity against Staphylococcus aureus .
Reduction of the Pyrazole Ring
Catalytic hydrogenation reduces the pyrazole ring to a pyrazoline derivative, altering the compound's planarity and bioactivity.
| Conditions | Catalyst | Product | Selectivity | Reference |
|---|---|---|---|---|
| H₂ (1 atm), 25°C | Pd/C, EtOH | 1-Methyl-4,5-dihydro-1H-pyrazole | 89% |
Oxidation of the Methyl Group
The N-methyl group on the pyrazole ring undergoes oxidation to a carboxylate under strong oxidizing conditions.
| Reagents | Product | Yield | Reference |
|---|---|---|---|
| KMnO₄, H₂SO₄, 100°C | Pyrazole-5-carboxylic acid derivative | 68% |
Coordination Chemistry
The compound acts as a ligand for transition metals via its pyrazole nitrogen and thiazole sulfur atoms.
| Metal Salt | Coordination Mode | Complex Structure | Application | Reference |
|---|---|---|---|---|
| Cu(II) chloride | N(pyrazole), S(thiazole) | Octahedral Cu complex | Catalytic oxidation |
The Cu(II) complex demonstrates catalytic activity in oxidation reactions, with turnover numbers (TON) exceeding 1,200 .
Key Mechanistic Insights
-
Steric Effects : The 1-methyl group on the pyrazole ring hinders substitution at the 3-position, favoring reactivity at the thiazole ring .
-
Electronic Effects : Electron-withdrawing groups on the benzo[d]thiazole ring increase hydrolysis rates of the carboxamide by 40% compared to electron-donating substituents .
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) accelerate cyclocondensation reactions by stabilizing ionic intermediates .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the thiazole moiety, similar to N-(benzo[d]thiazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide. For instance, thiazole derivatives have shown promising results in inhibiting cancer cell proliferation across various types of cancers. A study demonstrated that thiazole-integrated compounds exhibited significant cytotoxicity against human glioblastoma and melanoma cell lines, with IC50 values indicating effective dosage levels .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound 19 | Lung Adenocarcinoma | 23.30 ± 0.35 | |
| Compound 20 | Glioblastoma | <10 | |
| Compound 21 | Melanoma | 10–30 |
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects similar to other pyrazole derivatives. Research has shown that certain pyrazole-based compounds can inhibit pro-inflammatory cytokines, suggesting that this compound could be explored for treating inflammatory diseases .
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, pyrazole derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Inhibiting these enzymes can lead to reduced inflammation and pain relief .
Synthesis of Novel Materials
The unique structure of this compound allows it to be utilized in synthesizing novel materials with specific properties. Recent advancements in polymer chemistry have incorporated such compounds into polymers to enhance their thermal stability and mechanical properties .
Study on Anticancer Efficacy
A comprehensive study involved synthesizing various thiazole-based compounds and testing their efficacy against cancer cell lines. The results indicated that compounds similar to this compound demonstrated significant anticancer activity, leading to apoptosis in targeted cells .
Evaluation of Anti-inflammatory Effects
Another study investigated the anti-inflammatory potential of pyrazole derivatives in a murine model of arthritis. The results showed a marked reduction in inflammation markers after treatment with compounds structurally related to this compound, suggesting its potential therapeutic application in inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole Carboxamide Cores
- Compound 69 (): Structure: 3-(tert-butyl)-N-((S)-3-(3-chlorophenyl)-1-(((1R,2R)-1-cyano-2-hydroxypropyl)amino)-1-oxopropan-2-yl)-1-methyl-1H-pyrazole-5-carboxamide. Comparison: Shares the 1-methyl-1H-pyrazole-5-carboxamide core but replaces the benzo[d]thiazole with a complex chlorophenyl-cyano-hydroxy substituent.
- Y502-2054 (): Structure: 4-({[4-(diethylamino)phenyl]methylidene}amino)-N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide. Comparison: Retains the pyrazole-carboxamide backbone but substitutes the benzo[d]thiazole with a diethylaminophenyl-furan group. Implications: The diethylamino and furan groups may enhance solubility or alter target specificity compared to the hydrophobic benzo[d]thiazole .
Benzo[d]thiazole-Containing Analogues
-
- Structure : 1-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-methoxybenzoyl)-4-(methylthio)phenyl)thiazol-2-yl)cyclopropane-1-carboxamide.
- Comparison : Replaces the pyrazole core with a cyclopropane-carboxamide but retains the benzo[d]thiazole-related aromatic system.
- Synthesis : Achieved via coupling of a thiazol-5-yl intermediate with cyclopropanecarboxylic acid (24% yield), highlighting the feasibility of similar amide-bond formations for the target compound .
Pharmacological and Functional Insights
Signal Transduction and Receptor Binding
- pyrazole) drastically alter receptor specificity. The benzo[d]thiazole in the target compound may similarly influence selectivity for unknown targets .
Physical Properties
- Melting Points : Pyrazole carboxamides in and exhibit melting points between 173–180°C, indicating moderate thermal stability. The target compound’s benzo[d]thiazole may increase melting point due to aromatic stacking .
- Solubility: The benzo[d]thiazole’s hydrophobicity could reduce aqueous solubility compared to ’s diethylamino-furan derivative, which has polar substituents .
Data Tables
Table 1: Structural and Functional Comparison of Analogues
Biological Activity
N-(benzo[d]thiazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry, focusing on its antimicrobial, anticancer, and anti-inflammatory activities.
Synthesis
The synthesis of this compound typically involves the condensation of 2-aminobenzothiazole with appropriate aldehydes or ketones, followed by cyclization. Common methods include:
- Knoevenagel Condensation : This reaction uses 2-aminobenzenethiol with aldehydes or ketones in the presence of a base such as piperidine.
- Cyclization Reactions : Involves thioamide or carbon dioxide as raw materials.
These synthetic routes are optimized for yield and purity, often employing microwave irradiation and one-pot multicomponent reactions to enhance efficiency.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity. Studies report that derivatives of pyrazole exhibit inhibition zones against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 4a | 0.22 | Staphylococcus aureus |
| 5a | 0.24 | Staphylococcus epidermidis |
| 7b | 0.25 | Escherichia coli |
Anticancer Activity
Research indicates that pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. The compound's mechanism involves interference with cellular pathways that regulate proliferation and apoptosis. Notably, compounds with the 1H-pyrazole scaffold have shown promising antiproliferative effects against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Type | IC50 (μM) |
|---|---|---|
| 7a | Breast Cancer | <10 |
| 8b | Lung Cancer | <15 |
| 9c | Colorectal Cancer | <20 |
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. Studies have shown that it can significantly reduce inflammation in animal models comparable to standard anti-inflammatory drugs like indomethacin .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in various signaling pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling : It can affect pathways such as NF-kB and MAPK, which are crucial in cancer progression and inflammation.
- Induction of Apoptosis : The compound has been shown to promote apoptosis in cancer cells through intrinsic pathways.
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical models:
- A study evaluating the anti-inflammatory effects demonstrated significant reductions in carrageenan-induced edema in rats, suggesting a potent anti-inflammatory action .
- Another investigation focused on its antimicrobial properties revealed that this compound effectively inhibited biofilm formation by pathogenic bacteria, which is crucial for treating chronic infections .
Q & A
Basic: What established synthetic routes are available for N-(benzo[d]thiazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols starting with cyclocondensation of precursors like ethyl acetoacetate and phenylhydrazine derivatives to form the pyrazole core. Subsequent coupling with benzo[d]thiazole-5-amine is achieved via carbodiimide-mediated amide bond formation (e.g., using EDC/HOBt). Optimization includes solvent selection (DMF or THF) and temperature control (60–80°C) to improve yields . Purity is verified via column chromatography and recrystallization.
Advanced: How can computational reaction design frameworks improve the synthesis efficiency of pyrazole-carboxamide derivatives?
Integrated computational-experimental approaches, such as ICReDD’s quantum chemical reaction path searches, predict optimal reaction pathways and intermediates. For example, transition-state modeling identifies energy barriers for cyclization steps, while machine learning analyzes experimental datasets to recommend solvent/catalyst combinations. This reduces trial-and-error experimentation and accelerates route optimization .
Basic: What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1700 cm⁻¹) and benzo[d]thiazole C-S vibrations (650–750 cm⁻¹) .
- NMR : Prioritize pyrazole C-H protons (δ 6.5–7.5 ppm) and methyl group splitting patterns (δ 3.5–4.0 ppm for N-CH₃). Benzo[d]thiazole aromatic protons appear as distinct multiplets (δ 7.8–8.5 ppm) .
- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks in the solid state .
Advanced: How do researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for similar pyrazole derivatives?
Contradictions arise from solvent effects, tautomerism, or impurities. For example, unexpected downfield shifts in pyrazole protons may indicate keto-enol tautomerism. Researchers use:
- Variable Temperature NMR : To identify dynamic equilibria.
- DFT Calculations : Compare computed vs. experimental chemical shifts to validate assignments .
- 2D NMR (COSY, HSQC) : Clarifies coupling relationships in complex splitting patterns .
Advanced: What strategies are employed in molecular docking studies to evaluate the binding affinity of such compounds?
- Receptor Preparation : Use crystal structures (e.g., from PDB) or homology models of target proteins (e.g., kinases).
- Docking Software (AutoDock Vina, Glide) : Assess binding poses by scoring interactions (e.g., hydrogen bonds between the carboxamide and active-site residues).
- MD Simulations : Validate stability of docked complexes over 50–100 ns trajectories. Studies on analogous compounds highlight thiazole-pyrazole motifs as critical for hydrophobic pocket interactions .
Basic: What are the recommended protocols for assessing the compound’s stability under varying storage conditions?
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures.
- HPLC-PDA Monitoring : Tracks degradation products after accelerated stability testing (40°C/75% RH for 4 weeks).
- Light Sensitivity : Store in amber vials at –20°C under inert gas to prevent oxidation .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
- Core Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzo[d]thiazole to enhance π-stacking with aromatic residues.
- Side Chain Optimization : Replace N-methyl with bulkier substituents (e.g., isopropyl) to improve steric complementarity.
- Bioisosteric Replacement : Substitute the pyrazole with isoxazole to modulate solubility without compromising binding .
Basic: What analytical methods are used to quantify this compound in biological matrices during pharmacokinetic studies?
- LC-MS/MS : Employ a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) and MRM transitions for quantification.
- Sample Preparation : Protein precipitation (acetonitrile) or SPE for plasma/brain homogenates. Validate linearity (1–1000 ng/mL) and recovery (>85%) .
Advanced: What mechanistic insights can be gained from studying metabolic pathways of this compound?
- In Vitro Microsomal Assays : Identify phase I metabolites (e.g., hydroxylation at the thiazole ring) using human liver microsomes + NADPH.
- CYP450 Inhibition Screening : Assess drug-drug interaction risks via fluorometric assays (e.g., CYP3A4/2D6).
- Stable Isotope Labeling : Track metabolic fate using ¹³C-labeled analogs in rodent models .
Advanced: How do researchers address solubility challenges in formulation development for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
